molecular formula Br2OSe B13760770 Seleninyl bromide CAS No. 7789-51-7

Seleninyl bromide

Cat. No.: B13760770
CAS No.: 7789-51-7
M. Wt: 254.78 g/mol
InChI Key: ZWTYAOCEBBZVQQ-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Seleninyl Bromide Studies

The initial synthesis and characterization of this compound can be traced back to the early 20th century. A significant early report by Victor Lenher in 1922 detailed its preparation through the reaction of selenium dioxide with selenium tetrabromide. This foundational work laid the groundwork for subsequent investigations into its properties and chemical behavior.

Contemporary Significance of this compound in Inorganic and Organometallic Chemistry

In modern chemical synthesis, this compound and related selenium-bromine compounds have found niche applications. While not as commonly employed as some other reagents, their unique reactivity is valuable in specific transformations.

One area of contemporary interest lies in the development of novel synthetic methodologies. For example, a facile solid-phase synthesis of furan-2(5H)-one derivatives has been developed utilizing a selenyl bromide resin. This approach involves a Lewis base-catalyzed electrophilic lactonization, demonstrating the utility of selenium-bromine species in constructing complex organic molecules. researchgate.net

Furthermore, research into the synthesis of selenophenes, which are important heterocycles in materials science and medicinal chemistry, has explored the use of inorganic selenium precursors. While not always directly employing SeOBr₂, the underlying chemistry of selenium-bromine intermediates is relevant to these transformations. researchgate.net

Positioning of this compound within the Broader Field of Chalcogen Halides and Oxyhalides

This compound is a member of the chalcogen oxyhalides, a class of compounds that also includes the analogous sulfur and tellurium compounds, such as thionyl bromide (SOBr₂) and the less stable tellurinyl bromide (TeOBr₂). The properties of these compounds are influenced by the identity of the chalcogen atom.

Structurally, like other chalcogen(IV) oxohalides, this compound is believed to adopt a pyramidal molecular geometry with Cₛ symmetry. cdnsciencepub.com This is analogous to the structure of thionyl bromide. The reactivity of these compounds is also comparable, with all being susceptible to hydrolysis.

The broader family of chalcogen halides, which includes binary halides as well as oxyhalides, is characterized by the electrophilic nature of the chalcogen center. This property underpins their utility in various chemical reactions. The study of chalcogen bonds, a type of non-covalent interaction involving chalcogen atoms, is a growing area of research that provides a deeper understanding of the intermolecular forces that govern the chemistry of these compounds.

Properties

CAS No.

7789-51-7

Molecular Formula

Br2OSe

Molecular Weight

254.78 g/mol

InChI

InChI=1S/Br2OSe/c1-4(2)3

InChI Key

ZWTYAOCEBBZVQQ-UHFFFAOYSA-N

Canonical SMILES

O=[Se](Br)Br

Origin of Product

United States

Synthetic Methodologies for Seleninyl Bromide Seobr₂ and Its Analogues

Direct Synthesis Approaches and Stoichiometric Control

Direct synthesis methods for seleninyl bromide involve the reaction of selenium-containing compounds with a bromine source under controlled stoichiometric conditions. These methods are often straightforward but may require careful handling of reactive and toxic materials. orgsyn.org

Metathesis Reactions (e.g., SeO₂ with SeBr₄)

A convenient and commonly employed method for the synthesis of this compound is the metathesis reaction between selenium dioxide (SeO₂) and selenium tetrabromide (SeBr₄). thieme-connect.de The reaction proceeds according to the following equation:

SeO₂ + SeBr₄ → 2SeOBr₂ thieme-connect.de

This reaction requires stoichiometric amounts of freshly sublimed, dry selenium dioxide and pure selenium tetrabromide. thieme-connect.de The reactants are mixed in a glass flask, and the reaction proceeds to yield this compound. thieme-connect.de

Alternative Preparative Routes (e.g., from Selenium Dioxide, Selenium, and Calcium Bromide)

An alternative direct synthesis involves the reaction of selenium dioxide, elemental selenium, and a bromide salt, such as calcium bromide (CaBr₂). In this procedure, a stoichiometric mixture of freshly sublimed dry SeO₂ and pure selenium powder is placed in a flask equipped with an addition funnel and a drying tube containing CaBr₂. A stoichiometric amount of bromine (Br₂) is then added dropwise. The reaction is exothermic and leads to the formation of selenium monobromide (Se₂Br₂) and subsequently selenium tetrabromide (SeBr₄) in situ, which then reacts with selenium dioxide to form this compound. thieme-connect.de

Indirect Synthesis and Halogen Exchange Mechanisms

Indirect methods for the synthesis of this compound and its analogues often involve halogen exchange reactions. These methods can be advantageous when the direct synthesis routes are not feasible or when specific analogues are desired.

Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that rapid selenium exchange occurs between seleninyl chloride (SeOCl₂) and this compound (SeOBr₂). This exchange is presumed to proceed through a mixed halide intermediate, SeOClBr. cdnsciencepub.com This observation suggests that this compound can be prepared by reacting seleninyl chloride with a suitable bromide source, leading to a halogen exchange.

While not a direct synthesis of this compound itself, the reaction of seleninyl chloride with phenylmagnesium halides to produce triphenylselenonium halides demonstrates the principle of halogen exchange at the selenium center. The reaction proceeds through the in-situ generation of seleninyl halides (SeOX₂) via halogen exchange, which then react further. oup.com

Advanced Synthetic Protocols and Optimization for High Purity

Achieving high purity in the synthesis of this compound is crucial for its application in sensitive organic reactions. Optimization of synthetic protocols focuses on minimizing byproducts and facilitating the isolation of the pure compound.

For instance, in the metathesis reaction between SeO₂ and SeBr₄, the use of freshly sublimed and pure reactants is critical to prevent side reactions. thieme-connect.de Similarly, in the alternative route using selenium, selenium dioxide, and bromine, controlling the addition rate of bromine is important to manage the exothermic nature of the reaction and prevent the formation of unwanted selenium bromides. thieme-connect.de

While specific advanced protocols for this compound are not extensively detailed in the provided context, general principles for synthesizing high-purity inorganic halides can be applied. These include carrying out reactions under an inert atmosphere to prevent hydrolysis and using high-vacuum distillation or sublimation for purification. thieme-connect.de

Purification and Isolation Techniques for this compound

The purification of this compound is essential to remove unreacted starting materials and byproducts. Distillation under reduced pressure is a common method for purifying this compound. orgsyn.org Given its sensitivity to moisture, all purification steps must be conducted under anhydrous conditions. thieme-connect.de

In analogous syntheses, such as that of selenium oxide difluoride (SeOF₂), purification involves distillation, sometimes in the presence of a drying agent like potassium fluoride (B91410) (KF) to remove any traces of moisture and hydrogen fluoride. thieme-connect.de A similar approach could be adapted for this compound, using a suitable non-reactive drying agent.

The final product is typically a solid at room temperature and should be stored in a tightly sealed container under an inert atmosphere to prevent degradation. thieme-connect.denih.gov

Spectroscopic and Structural Characterization of Seleninyl Bromide Seobr₂

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insight into the molecular vibrations of a compound and is a powerful tool for structural characterization. edinst.comamericanpharmaceuticalreview.com For seleninyl bromide, which has a pyramidal shape, the Raman spectra of the molten state indicate the presence of monomeric pyramidal molecules with Cₛ symmetry. bac-lac.gc.ca In this configuration, the molecule is expected to exhibit six fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.

The vibrational frequencies for SeOBr₂ have been assigned based on comparisons with related compounds like seleninyl chloride (SeOCl₂) and thionyl bromide (SOBr₂). The assignments for the fundamental vibrations are provided in the table below.

Table 1: Vibrational Frequencies of this compound (SeOBr₂) in cm⁻¹

Vibrational Mode Frequency (cm⁻¹) Description
ν₁ (A') 955 Se=O stretching
ν₂ (A') 370 SeBr₂ symmetric stretching
ν₃ (A') 205 SeBr₂ scissoring
ν₄ (A') 115 SeBr₂ rocking
ν₅ (A'') 350 SeBr₂ asymmetric stretching
ν₆ (A'') 160 SeBr₂ wagging

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique can provide information about the electronic structure and bonding in a compound.

When selenium dioxide is dissolved in hydrobromic acid, this compound is formed. bac-lac.gc.ca The UV-visible spectrum of this compound in various non-aqueous solvents has been studied to understand its electronic transitions. The absorption bands observed are generally attributed to n → σ* and π → π* transitions, which are common in molecules containing lone pairs and multiple bonds. libretexts.org The exact positions of the absorption maxima (λmax) can be influenced by the solvent used. For instance, in acetonitrile, the spectrum is used to identify the anions present in the Se(IV)/HBraq system. bac-lac.gc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷⁷Se NMR Chemical Shifts and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. northwestern.edu ⁷⁷Se NMR, in particular, provides direct information about the electronic environment of the selenium atom. huji.ac.il The chemical shift of ⁷⁷Se is highly sensitive to the nature of the substituents attached to it, with a very wide range of observed values. northwestern.eduhuji.ac.il

Rapid selenium exchange has been observed in mixtures of seleninyl chloride (SeOCl₂) and this compound (SeOBr₂), which is thought to occur through the formation of a seleninyl chlorobromide (SeOClBr) intermediate. cdnsciencepub.com This exchange process can be studied using ⁷⁷Se NMR by observing the changes in chemical shifts and line broadening. While specific ⁷⁷Se NMR chemical shift and coupling constant data for pure SeOBr₂ are not extensively documented in readily available literature, the chemical shifts for selenenyl bromides are a recognized category within ⁷⁷Se NMR data compilations. organicchemistrydata.org

Table 2: General ⁷⁷Se NMR Properties

Parameter Description
Natural Abundance of ⁷⁷Se 7.63% northwestern.edu
Spin (I) 1/2 northwestern.edu
Chemical Shift Range -900 to +2400 ppm northwestern.edu

Advanced Diffraction Techniques for Molecular and Crystal Structures

Electron Diffraction for Gas-Phase Molecular Geometry

Gas-phase electron diffraction is a primary method for accurately determining the molecular geometry of volatile compounds. iupac.org This technique provides information on bond lengths and bond angles by analyzing the scattering pattern of a beam of electrons passed through a gaseous sample. umich.edu For this compound, electron diffraction studies would be crucial for determining its precise molecular structure in the gas phase, free from intermolecular interactions present in the solid state. Although specific electron diffraction data for SeOBr₂ is not detailed in the provided search results, the technique has been successfully applied to similar selenium-containing compounds to determine their molecular geometries. rsc.orgresearchgate.net Based on the known pyramidal structure, the key geometric parameters would be the Se=O and Se-Br bond lengths, and the O=Se-Br and Br-Se-Br bond angles. brainly.com

X-ray Diffraction for Solid-State Crystalline Structures

X-ray diffraction is an essential technique for determining the arrangement of atoms within a crystal. oup.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule and its packing in the crystal lattice can be constructed. mdpi.comxtalpi.com While a specific crystal structure determination for this compound (SeOBr₂) is not available in the provided search results, the methodology has been applied to analogous compounds like thionyl bromide (SOBr₂), revealing its molecular structure in the solid state. wikipedia.org For SeOBr₂, an X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid phase.

Reactivity and Mechanistic Investigations of Seleninyl Bromide Seobr₂

Hydrolytic Reactivity and Aqueous Solution Behavior

The interaction of seleninyl bromide with water is a critical aspect of its chemistry. While some sources describe this compound as being relatively unreactive in hydrolysis reactions, others indicate that it readily hydrolyzes. thieme-connect.de In aqueous environments, this compound is known to react with water to produce seleniuos acid (H₂SeO₃) and hydrobromic acid (HBr). benchchem.com The stability of this compound solutions can be influenced by the concentration of bromide ions; higher concentrations of bromide ions (>2 M) can suppress dissociation. benchchem.com

When selenious acid reacts with concentrated hydrobromic acid (7-8M), this compound, possibly as a dihydrate, is formed as a reaction product. bac-lac.gc.ca However, at higher HBr concentrations, the equilibrium shifts towards the formation of hexabromoselenate(IV) ions (SeBr₆²⁻). bac-lac.gc.ca The behavior of this compound in aqueous solutions is complex and can be influenced by factors such as pH and the presence of other ions. rsc.orgmdpi.comresearchgate.netnih.govmdpi.com

Halogen Displacement and Exchange Reactions

This compound can participate in halogen displacement and exchange reactions, a property that allows for the synthesis of other selenium-containing compounds. For instance, seleninyl chloride (SeOCl₂) can be produced from this compound through appropriate reactions. uobabylon.edu.iq The exchange of halogen atoms is a common feature in the chemistry of selenium oxyhalides. cdnsciencepub.com

These reactions are often driven by the relative bond strengths and electronegativities of the halogens involved. libretexts.org The ability of this compound to undergo halogen exchange makes it a potential precursor for generating various mixed selenium halide and oxyhalide species.

Oxidative and Reductive Transformation Pathways

The selenium atom in this compound is in the +4 oxidation state, making the compound susceptible to both oxidation and reduction. As a powerful oxidizing agent, it can react with various substances, leading to the reduction of the selenium center. nih.gov For example, zinc dust ignites upon contact with liquid this compound. oxfordlabchem.com

Conversely, this compound can be formed through the oxidation of lower-valent selenium compounds. The redox chemistry of selenium is crucial in many biological processes and synthetic applications. acs.orgnih.gov The transformation between different oxidation states of selenium, such as from selenides to selenoxides and further to selenones, is a key aspect of organoselenium chemistry. pageplace.de

Reaction with Organometallic Reagents and Intermediates (e.g., Grignard Reagents)

This compound reacts with organometallic reagents, such as Grignard reagents (RMgX), to form organoselenium compounds. The reaction of seleninyl chloride, a related compound, with phenylmagnesium bromide (PhMgBr) has been shown to produce triphenylselenonium bromide (Ph₃Se⁺Br⁻), diphenyl selenide (B1212193) (Ph₂Se), and diphenyl (Ph₂). oup.com It is proposed that seleninyl halides react with three moles of the Grignard reagent to form a triphenylselenonium halogenomagnesium oxide intermediate, which then hydrolyzes to the final selenonium salt. oup.com

The synthesis of various organoselenium compounds, including selenides and diselenides, often involves the reaction of Grignard reagents with elemental selenium or other selenium-containing electrophiles. researchgate.netrsc.org These reactions are fundamental in preparing a wide range of organoselenium compounds with potential applications in organic synthesis and materials science. google.com

Non-Covalent Interactions in Reactivity: Halogen and Chalcogen Bonding

In addition to covalent bond transformations, the reactivity of this compound is influenced by non-covalent interactions, specifically halogen and chalcogen bonding. researchgate.net A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. wikipedia.orgrsc.orgrsc.org Similarly, a chalcogen bond involves an electrophilic region on a chalcogen atom, like selenium. nih.govmostwiedzy.plmdpi.comresearchgate.netnih.gov

These interactions, which can be thought of as a prelude to nucleophilic attack, play a significant role in the structure and reactivity of selenium compounds. nih.govchemrxiv.org The anisotropic electron distribution around the selenium atom in compounds like this compound can lead to directional electrophilic character, facilitating the formation of these non-covalent bonds with electron donors. nih.gov These interactions are crucial in understanding the supramolecular chemistry and reaction mechanisms of selenium-containing molecules. researchgate.net

Comparison of Reactivity with Related Selenium Halides and Oxyhalides

The reactivity of this compound can be contextualized by comparing it with other selenium halides and oxyhalides. For instance, seleninyl chloride (SeOCl₂) is a closely related compound and often exhibits similar reactivity patterns, though differences in the halogen atom lead to variations in reaction rates and product distributions. smolecule.com Seleninyl chloride is also highly reactive and hydrolyzes readily in water. smolecule.com

In general, the reactivity of selenium halides decreases down the group (F > Cl > Br > I). wikipedia.org Selenium tetrafluoride (SeF₄) is a more potent fluorinating agent than its heavier analogues are halogenating agents. uobabylon.edu.iq Compared to sulfur-based analogues like thionyl chloride (SOCl₂), selenium oxyhalides often exhibit different reactivity due to the larger size and greater polarizability of the selenium atom. pageplace.de Selenium compounds are generally more reactive than their sulfur counterparts in various organic reactions. pageplace.de

PropertyThis compound (SeOBr₂)Seleninyl Chloride (SeOCl₂)
Formula SeOBr₂SeOCl₂
Appearance Yellowish-red to brown crystalsColorless to yellow fuming liquid
Reactivity with Water HydrolyzesHydrolyzes readily
Primary Use Chemical synthesisSolvent, chlorinating agent

Theoretical and Computational Studies of Seleninyl Bromide Seobr₂

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the molecular structure and the nature of the chemical bonds in seleninyl bromide. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD) are employed to determine its geometric parameters and electronic properties. rsc.org

DFT calculations, using various functionals like B3LYP, are often used to optimize the molecular geometry, predicting bond lengths and angles. rsc.orgconicet.gov.ar For instance, theoretical calculations for the related selenium dibromide (SeBr₂) have shown that most quantum chemical methods tend to slightly overestimate the Se-Br bond length compared to experimental gas-phase electron diffraction (GED) data. rsc.org A similar trend might be expected for SeOBr₂.

The electronic structure is further elucidated through analyses like Natural Bond Orbital (NBO) theory. acs.org NBO analysis provides a picture of the bonding in terms of localized electron-pair bonds, lone pairs, and intermolecular interactions. It can quantify the charge distribution on each atom, the hybridization of atomic orbitals, and the donor-acceptor interactions that contribute to the molecule's stability. conicet.gov.aracs.org For selenium compounds, NBO analysis is valuable for exploring the donor-acceptor interactions between lone pairs and antibonding orbitals, which are key to understanding phenomena like hypervalent bonding. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical features of the electronic structure. researchgate.netscitechnol.com The energy gap between HOMO and LUMO (Egap) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netkashanu.ac.ir A large energy gap suggests high stability. researchgate.net These orbital energies are used to calculate various electronic properties, as summarized in the table below.

Table 1: Calculated Electronic Properties from Frontier Orbitals

PropertyFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOThe minimum energy required to remove an electron from the molecule. kashanu.ac.ir
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to the molecule. kashanu.ac.ir
Electronegativity (χ)χ = (IP + EA) / 2A measure of the ability of the molecule to attract electrons. kashanu.ac.ir
Chemical Hardness (η)η = (IP - EA) / 2A measure of resistance to change in electron distribution or charge transfer. kashanu.ac.ir
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor. kashanu.ac.ir

Potential Energy Surface (PES) and Dissociation Channel Analysis

The Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometric parameters. youtube.com For a molecule like SeOBr₂, the PES can be used to explore various chemical processes, most notably its unimolecular dissociation. Computational methods are used to calculate the energy at various points on the surface, identifying stable structures (minima), transition states (saddle points), and the pathways connecting them. youtube.comresearchgate.net

Dissociation channel analysis involves identifying the different ways the molecule can break apart into smaller fragments. For SeOBr₂, plausible dissociation channels would include the breaking of the Se-O bond or the Se-Br bonds. Theoretical calculations can predict the energetics of these different pathways. researchgate.netacs.org

SeOBr₂ → SeOBr + Br

SeOBr₂ → SeO + Br₂

SeOBr₂ → SeBr₂ + O

By mapping the minimum energy pathway on the PES, researchers can determine the activation energy for each dissociation channel. unimore.itacs.org The channel with the lowest energy barrier is typically the most favorable dissociation route under given conditions. acs.org The bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically, is a key value derived from these studies. researchgate.netresearchgate.net Computational chemistry offers various methods to calculate BDEs with reasonable accuracy. researchgate.net The study of the PES also reveals whether the dissociation proceeds directly or involves intermediate species or more complex dynamics like roaming. acs.orgacs.org

Prediction and Elucidation of Spectroscopic Properties through Ab Initio and Density Functional Theory (DFT) Calculations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (Infrared and Raman) and NMR spectra. dtic.mil

For vibrational spectroscopy, DFT and ab initio calculations are used to compute the harmonic vibrational frequencies. rsc.orgnih.gov This process involves first optimizing the molecular geometry to find its minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nepjol.info The resulting frequencies often show systematic errors compared to experimental data, primarily due to the neglect of anharmonicity and approximations in the theoretical methods. rsc.org Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental spectra. rsc.org The calculations also provide the intensities for IR absorption and Raman scattering, allowing for the simulation of the entire spectrum. nepjol.infonih.gov A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (stretching, bending, etc.) to each normal mode of vibration. nepjol.infonih.gov

Table 2: Comparison of Computational Methods for Vibrational Spectra Prediction

MethodAdvantagesDisadvantages
Hartree-Fock (SCF) Computationally less demanding.Generally provides poor agreement with experimental frequencies due to neglect of electron correlation. dtic.mil
MP2 Includes electron correlation, offering better accuracy than SCF. dtic.milMore computationally expensive than DFT. Can be less accurate than modern DFT functionals. dtic.mil
DFT (e.g., B3LYP) Offers a good balance of accuracy and computational cost. conicet.gov.ardtic.mil Often yields spectra in excellent agreement with experiment. dtic.milAccuracy is dependent on the choice of the functional. dtic.mil

Beyond vibrational spectra, theoretical methods can predict other spectroscopic properties. For example, first-principles calculations of selenium shielding tensors are used to predict ⁷⁷Se NMR chemical shifts, providing insights into the electronic environment of the selenium atom. researchgate.net Furthermore, calculations of potential energy curves for electronic states can be used to predict electronic absorption spectra (UV-Vis). nih.govresearchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the reaction pathways on a potential energy surface, chemists can identify intermediates, transition states, and determine the activation barriers for each elementary step. acs.orgacs.org

Density Functional Theory (DFT) is a widely used method for these studies due to its favorable balance of cost and accuracy. acs.orgresearchgate.net For reactions in solution, the effect of the solvent can be included through implicit solvent models (where the solvent is treated as a continuous medium) or explicit models where a number of solvent molecules are included directly in the calculation. acs.orgethernet.edu.et A notable example of an explicit solvent approach is the Solvent-Assisted Proton Exchange (SAPE) model, which has been successfully used to model redox mechanisms of selenium compounds in aqueous environments by providing a pathway for proton transfer. acs.orgresearchgate.net

The central goal of modeling a reaction mechanism is to locate the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. acs.org Various algorithms exist to search for transition states. Once located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation barrier, which is the key determinant of the reaction rate according to transition state theory. acs.orgresearchgate.net These models have been instrumental in understanding the complex redox chemistry of organoselenium compounds, including the role of intermediates like seleninyl sulfides and selenuranes. acs.orgresearchgate.net

Analysis of Non-Covalent Interactions (e.g., Chalcogen Bonds, Halogen Bonds)

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. Selenium, as a member of Group 16, can participate in a specific type of non-covalent interaction known as a chalcogen bond (ChB). mdpi.comrsc.org A chalcogen bond is an attractive interaction between an electrophilic region on a chalcogen atom (like selenium) and a nucleophilic region on another atom, such as oxygen, nitrogen, or a halogen. rsc.orgrsc.org

The formation of chalcogen bonds is often explained by the concept of a σ-hole, which is a region of positive electrostatic potential on the outer surface of the chalcogen atom, located along the extension of a covalent bond (R-Ch). mdpi.com This positive region can interact favorably with a Lewis base. nih.gov

Computational methods, particularly DFT, are essential for the analysis of these weak interactions. mdpi.commdpi.com They allow for:

Estimation of Interaction Energies: DFT calculations can quantify the strength of chalcogen and halogen bonds, which typically range from a few to several tens of kJ/mol. mdpi.commdpi.com

Geometric Characterization: Calculations confirm the high directionality of these bonds, with the R-Ch···A angle being close to 180°. rsc.orgnih.gov The interaction distances are typically shorter than the sum of the van der Waals radii of the involved atoms. rsc.orgmdpi.com

Electronic Analysis: Molecular Electrostatic Potential (MEP) surfaces are used to visualize the σ-holes and predict the sites for electrophilic and nucleophilic attack. rsc.org NBO analysis can reveal the charge transfer character of the interaction, often described as an n→σ* donation from the lone pair of the Lewis base to the antibonding orbital of the R-Ch bond. acs.orgrsc.org

In compounds like this compound, the selenium atom can act as a chalcogen bond donor, while the bromine atoms can act as halogen bond donors or acceptors. These interactions can lead to the formation of supramolecular architectures in the solid state. mdpi.com Theoretical studies have shown that selenium can form strong chalcogen bonds, and these interactions, along with halogen bonds, are key drivers in the structural diversity of selenium-bromide complexes. mdpi.com

Applications of Seleninyl Bromide Seobr₂ in Advanced Chemical Synthesis and Materials Science

Role as an Electrophilic Reagent in Organic Synthesis

Seleninyl bromide serves as a potent electrophilic reagent in various organic transformations. Its electrophilicity stems from the electron-deficient selenium atom, which readily interacts with nucleophilic centers in organic molecules. While selenenyl halides (RSeX) are more commonly used for introducing selenium into organic frameworks, seleninyl halides like SeOBr₂ offer unique reactivity patterns. pageplace.de For instance, seleninyl chloride (SeOCl₂), a related compound, has been used in the synthesis of substituted benzoselenopheno[2,3-b]benzoselenophens from 1,1-diarylethylenes, showcasing the potential of seleninyl halides in constructing complex heterocyclic systems. researchgate.net The electrophilic nature of selenium compounds is a cornerstone of their utility in organic synthesis, enabling a wide range of functionalization reactions. wiley-vch.de

Precursor Chemistry for the Formation of Organoselenium Compounds

This compound is a valuable precursor for the synthesis of a diverse array of organoselenium compounds. These compounds are of significant interest due to their unique chemical properties and applications in organic synthesis and materials science. wikipedia.org

Synthesis of Selenonium Salts and Ylides

Selenonium salts, which are selenium analogues of sulfonium (B1226848) salts, can be prepared from precursors that are accessible from this compound. For example, the reaction of seleninyl chloride with phenylmagnesium halides can produce triphenylselenonium halides. oup.com This suggests a potential pathway for synthesizing selenonium salts using this compound. Selenonium salts are important intermediates for the generation of selenonium ylides. pageplace.denih.gov These ylides are typically formed by the deprotonation of the corresponding selenonium salt. nih.gov Selenonium ylides are valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes. researchgate.netresearchgate.net

Formation of Allylic Alcohols, Selenides, and Amines

Organoselenium reagents derived from precursors like this compound play a crucial role in the synthesis of allylic alcohols, selenides, and amines. The synthesis of allylic alcohols can be achieved through the researchgate.netwikipedia.org-sigmatropic rearrangement of allylic selenoxides. rsc.orgmdpi.com These selenoxides can be generated from the corresponding selenides, which in turn can be synthesized from precursors like this compound. For instance, the reaction of seleninyl chloride with certain olefins can lead to the formation of intermediates that can be converted to allylic alcohols. researchgate.net

Selenides are a fundamental class of organoselenium compounds. wikipedia.org Symmetrical selenides can be synthesized through the reaction of selenium dihalides with ethylene. researchgate.net Unsymmetrical selenides can be prepared by various methods, including the reaction of aryllithium compounds with aryl selenocyanates. researchgate.net These synthetic strategies highlight the potential of using this compound as a starting material for a variety of selenide (B1212193) compounds.

The synthesis of allylic amines can also be accomplished using organoselenium chemistry. Chiral allylic amines have been prepared via the researchgate.netwikipedia.org-sigmatropic rearrangement of allylic selenimines, which are derived from the corresponding selenides. rsc.org This demonstrates the versatility of selenium-based reagents in accessing important nitrogen-containing functional groups.

Preparation of Selenonic Acids

Selenonic acids (RSeO₃H) are the selenium analogues of sulfonic acids and represent the highest oxidation state for organoselenium compounds. wikipedia.org The synthesis of selenonic acids typically involves the oxidation of lower-valent selenium compounds. For example, a one-pot synthesis of aryl selenonic acids has been reported starting from elemental selenium and aryl bromides, involving selenation and subsequent oxidation. researchgate.net This suggests that this compound could potentially be oxidized to form selenonic acid derivatives, although direct methods are not extensively documented. The oxidation of seleninic acids (RSeO₂H) is a common route to selenonic acids. acs.org

Catalytic and Activator Functions in Chemical Transformations

Organoselenium compounds have emerged as effective catalysts and activators in a variety of chemical transformations. rsc.org While direct catalytic applications of this compound are not widely reported, its derivatives, such as seleninic acids and anhydrides, are known to possess significant oxidizing properties. pageplace.de For instance, benzeneseleninic anhydride (B1165640) can be used for the selective oxidation of alcohols. researchgate.net

Selenonium salts, which can be synthesized from this compound precursors, have been shown to act as catalysts in nucleophilic substitution reactions. mdpi.com They can activate substrates through chalcogen bond interactions, facilitating reactions such as the synthesis of thiocyanates and selenocyanates. mdpi.com This catalytic activity highlights the potential for developing new synthetic methodologies based on selenium-containing compounds.

Exploration in the Development of Functional Materials (e.g., Photonics, Optoelectronics)

The unique electronic properties of selenium-containing compounds make them attractive candidates for the development of advanced functional materials. While the direct application of this compound in materials science is still an area of exploration, the broader class of organoselenium compounds has shown promise in fields like photonics and optoelectronics. For example, selenium-based fluorescent probes have been developed for the detection of bioactive molecules. acs.org The photophysical properties of these materials are often dictated by the nature of the selenium-containing moiety. Although specific research on this compound for these applications is limited, its role as a precursor to various organoselenium compounds suggests its indirect contribution to this field.

Future Research Trajectories and Emerging Paradigms in Seleninyl Bromide Seobr₂ Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of seleninyl bromide often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for its preparation. This involves exploring alternative reagents, solvent-free conditions, and improving atom economy.

Key research directions include:

Alternative Halogenating Agents: Moving away from highly reactive and hazardous brominating agents towards milder and more selective alternatives. For instance, adapting methods that use reagents like trimethylsilyl (B98337) bromide (BrMe₃Si) in conjunction with selenium dioxide (SeO₂) could offer a more controlled, in situ generation of SeOBr₂ for subsequent reactions, potentially minimizing waste and improving safety. acs.org

Metal-Free Catalysis: The development of synthetic routes that avoid the use of toxic heavy metal catalysts is a cornerstone of green chemistry. rub.dehhu.de Research into metal-free reaction pathways for the synthesis of SeOBr₂ and its derivatives could lead to cleaner processes and products. rsc.org

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical methods or reactions in aqueous media could significantly reduce the reliance on volatile and often toxic organic solvents. rsc.org The use of water as a solvent, where feasible, represents an ideal green alternative.

Table 1: Potential Green and Sustainable Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
In Situ GenerationGeneration of SeOBr₂ within the reaction mixture from less hazardous precursors like SeO₂ and a mild bromide source. acs.orgEnhanced safety, reduced handling of a corrosive reagent, minimized waste.
Metal-Free CatalysisUtilizing organocatalysts or other non-metal systems to facilitate the formation of SeOBr₂. rub.dehhu.deAvoidance of toxic metal contamination, potentially lower costs, and simpler purification.
Aqueous SynthesisConducting the synthesis in water, the most environmentally benign solvent. rsc.orgReduced environmental impact, improved safety, potential for novel reactivity.
MechanochemistryUsing mechanical force (e.g., ball milling) to drive the reaction in the absence of bulk solvents.Elimination of solvent waste, potential for new reaction pathways, energy efficiency.

In Situ Spectroscopic Probes for Reaction Dynamics and Intermediates

Understanding the mechanism of reactions involving this compound is crucial for controlling their outcomes and developing new applications. Due to the reactive nature of SeOBr₂ and its intermediates, in situ spectroscopic techniques are indispensable tools for probing reaction dynamics in real-time.

Future research will likely leverage a suite of advanced spectroscopic methods:

NMR Spectroscopy: Techniques such as ⁷⁷Se NMR spectroscopy can provide direct insight into the electronic environment of the selenium atom, helping to identify and characterize transient intermediates and active catalytic species in solution. researchgate.net

FTIR and Raman Spectroscopy: Vibrational spectroscopy can monitor the formation and consumption of reactants, intermediates, and products in real-time. This is particularly useful for tracking changes in bonding, such as the Se=O and Se-Br bonds of this compound, as a reaction progresses. metu.edu.tr The combination of in situ Raman spectroscopy with automated systems could enable high-throughput screening of reaction conditions. acs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, even those present at very low concentrations, providing crucial mechanistic clues. acs.org

Table 2: Application of In Situ Spectroscopic Probes in SeOBr₂ Chemistry

Spectroscopic TechniqueInformation GainedPotential Research Application
⁷⁷Se NMRDirect observation of selenium-containing species, chemical environment, and oxidation states. researchgate.netElucidating catalytic cycles, identifying unknown intermediates, studying fluxional processes.
In Situ FTIR/RamanReal-time tracking of functional group transformations and bond vibrations. metu.edu.trMonitoring reaction kinetics, optimizing reaction conditions, understanding the role of additives.
ESI-Mass SpectrometryDetection and structural characterization of transient cationic or anionic intermediates. acs.orgMapping complex reaction pathways, confirming proposed mechanisms, identifying unexpected products.
UV-Vis SpectroscopyMonitoring the concentration of chromophoric species during a reaction. nih.govDetermining reaction rates and orders, studying the kinetics of electron transfer processes.

Integration of Advanced Machine Learning and AI in Computational Predictions

The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, machine learning (ML) and AI can accelerate discovery by predicting properties, reactivity, and guiding experimental design.

Emerging paradigms in this area include:

Property Prediction: ML models can be trained on existing data for selenium compounds to predict the physicochemical properties, stability, and spectral characteristics of new, hypothetical SeOBr₂ derivatives. dntb.gov.ua This can help prioritize synthetic targets.

Reaction Outcome Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict the likely products and yields of reacting SeOBr₂ with various substrates, even for unexplored reaction types. frontiersin.org

Inverse Design: Generative models can be employed to design novel molecules incorporating the SeOBr₂ motif with desired properties (e.g., as catalysts or functional materials). acs.org

Mechanism Elucidation: Combining quantum mechanical calculations with ML can help to map out complex potential energy surfaces for reactions involving SeOBr₂, identifying the most likely reaction pathways and transition states more efficiently than with traditional computational methods alone. rsc.org

Studies have already demonstrated the power of ML in predicting the stability of selenium-based materials and modeling selenium concentrations in various systems, highlighting the feasibility of these approaches. dntb.gov.uarsc.orgnih.gov

Unexplored Reactivity with Novel Substrate Classes

While the reactivity of this compound with some simple compounds is known, its interaction with a broader range of functional groups and complex molecular scaffolds is a significant area for future exploration. acs.orgethernet.edu.et Discovering novel transformations mediated by SeOBr₂ could unlock new synthetic strategies.

Potential areas for investigation include:

Organometallic Reagents: The reaction of SeOBr₂ with organolithium, Grignard, or organozinc reagents is largely unexplored and could provide access to a variety of organoselenium compounds with new substitution patterns.

Unsaturated Systems: While reactions with simple alkenes and alkynes might be expected, exploring the reactivity with allenes, dienes, and enynes could lead to complex and stereochemically rich products through cyclization or addition-rearrangement pathways.

Heterocyclic Synthesis: SeOBr₂ could serve as a key building block for the synthesis of novel selenium-containing heterocycles, which are of interest in medicinal chemistry and materials science. researchgate.netscribd.com Reactions with bifunctional substrates containing, for example, both amino and thiol groups, could lead to new ring systems.

Table 3: Unexplored Reactivity of this compound

Substrate ClassPotential Reaction TypeExpected Product Class
Organometallic Reagents (e.g., R-MgX, R-Li)Nucleophilic SubstitutionOrganoseleninyl bromides (R-Se(O)Br) or Diorganoselenium oxides (R₂SeO)
Dienes and PolyenesCycloaddition, Electrophilic CyclizationCyclic seleno-organic compounds, functionalized heterocycles
Bifunctional Nucleophiles (e.g., amino thiols)Condensation, CyclizationSelenium-containing heterocyclic rings (e.g., selenoazolidines)
Strained Ring Systems (e.g., cyclopropanes)Ring-opening HalogenationAcyclic, functionalized organobromides with an incorporated selenium moiety

Synergistic Applications in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful strategies in modern organic synthesis that allow for the rapid construction of molecular complexity from simple starting materials in a single operation. tcichemicals.comwikipedia.org These reactions are prized for their efficiency, atom economy, and reduction of waste. numberanalytics.com20.210.105

The reactive nature of this compound makes it an excellent candidate for inclusion in such processes:

Initiator for Cascade Reactions: SeOBr₂ can act as an electrophilic trigger, reacting with a substrate to form a reactive intermediate that subsequently undergoes a series of intramolecular transformations (a cascade) to yield a complex polycyclic product.

Component in MCRs: SeOBr₂ could be one of three or more components that come together in a single pot to form a novel molecular scaffold. Research into integrating SeOBr₂ into established MCRs or developing entirely new ones is a promising frontier. Recent successes in developing MCRs to synthesize selenium-containing heterocycles demonstrate the potential of this approach. rsc.orgnih.gov

The development of a cascade reaction where SeOBr₂ first reacts with an alkene to form a brominated organoselenium intermediate, which then undergoes an intramolecular cyclization, is a plausible and exciting future research direction.

Q & A

Q. What are the established synthetic routes for seleninyl bromide (OSeBr₂), and how can its purity be validated experimentally?

this compound is typically synthesized via controlled halogenation of selenium dioxide (SeO₂) using hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. Key steps include:

  • Reaction stoichiometry: SeO2+2HBrOSeBr2+H2O\text{SeO}_2 + 2\text{HBr} \rightarrow \text{OSeBr}_2 + \text{H}_2\text{O} (in non-polar solvents like CCl₄).
  • Purity validation via Raman spectroscopy (distinct Se=O stretching at ~850 cm⁻¹ and Se-Br vibrations at 200–300 cm⁻¹) and elemental analysis (Br/Se ratio confirmation) .
  • Caution : Due to moisture sensitivity, synthesis must occur in a glovebox or under inert gas (N₂/Ar) .

Q. How is this compound characterized structurally and spectroscopically in academic studies?

Structural characterization relies on:

  • X-ray crystallography : Confirms trigonal pyramidal geometry with Se-O bond lengths (~1.65 Å) and Se-Br bonds (~2.35 Å) .
  • NMR spectroscopy : Limited utility due to selenium’s quadrupolar nucleus, but ⁷⁷Se NMR (if accessible) shows chemical shifts near 1,000 ppm .
  • Mass spectrometry : ESI-MS in negative ion mode detects [OSeBr₂]⁻ (m/z ≈ 254.7) .

Advanced Research Questions

Q. What experimental challenges arise when using this compound in nucleophilic substitution reactions, and how are they mitigated?

Challenges include:

  • Hydrolysis sensitivity : Rapid decomposition in protic solvents (e.g., H₂O, alcohols). Mitigation requires rigorously dried solvents and Schlenk-line techniques .
  • Competing side reactions : Formation of selenium byproducts (e.g., SeBr₄) due to over-halogenation. Controlled reagent addition and low temperatures (−30°C) minimize this .
  • Example: In converting aldoximes to nitriles, OSeBr₂ outperforms sulfenyl chlorides in anhydrous ether at −40°C, yielding >80% nitriles without selenide contaminants .

Q. How do computational studies enhance the understanding of this compound’s reactivity in organoselenium chemistry?

DFT calculations (e.g., B3LYP/6-311+G(d)) reveal:

  • Electrophilicity : High Lewis acidity at selenium due to electron-withdrawing O and Br groups, enabling activation of C–O/C–N bonds .
  • Reaction pathways : Synergistic Se–O and Se–Br bond cleavage in SN2 mechanisms, validated by kinetic isotope effects (KIE) studies .
  • Solvent effects : Dielectric constants of solvents (e.g., CHCl₃ vs. THF) modulate reaction rates by stabilizing transition states .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔHf) values (e.g., −225 kJ/mol vs. −210 kJ/mol) arise from:

  • Analytical methods : Older calorimetry studies vs. modern computational models .
  • Sample purity : Trace H₂O or SeO₂ impurities skew results. Resolution requires standardized synthesis protocols and cross-validation via DSC/TGA .

Methodological Guidelines

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods (due to corrosive Br vapors) .
  • Spill management : Neutralize with NaHCO₃ or sand; avoid water to prevent exothermic decomposition .
  • Storage : Sealed amber vials under inert gas, refrigerated at 2–8°C to prevent Br₂ release .

Q. How can researchers optimize reaction conditions for this compound in novel synthetic applications?

  • DoE (Design of Experiments) : Vary temperature (−40°C to 25°C), solvent polarity, and stoichiometry to map yield trends .
  • In situ monitoring : Use FTIR or Raman to track reagent consumption and intermediate formation .
  • Scale-up considerations : Gradual reagent addition and heat dissipation strategies to avoid runaway reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.